Dinonyl azelate

Description

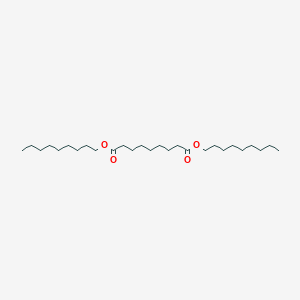

Dinonyl azelate (CAS No. 18803-78-6) is a diester derived from azelaic acid (nonanedioic acid) and nonanol. It belongs to the class of aliphatic dicarboxylic acid esters, widely utilized as plasticizers and lubricants in polymer formulations due to their low volatility, thermal stability, and compatibility with polymeric matrices . Structurally, it features two branched nonyl chains esterified to the azelaic acid backbone, which imparts flexibility and low-temperature performance to polymers such as PVC, silicones, and biodegradable resins . Its molecular weight (calculated as 398.6 g/mol) and hydrophobic nature make it suitable for applications requiring resistance to migration and environmental degradation .

Properties

CAS No. |

18803-78-6 |

|---|---|

Molecular Formula |

C27H52O4 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

dinonyl nonanedioate |

InChI |

InChI=1S/C27H52O4/c1-3-5-7-9-11-16-20-24-30-26(28)22-18-14-13-15-19-23-27(29)31-25-21-17-12-10-8-6-4-2/h3-25H2,1-2H3 |

InChI Key |

KAKCWCBEABKVPK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC |

Other CAS No. |

18803-78-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinonyl azelate can be synthesized through the esterification of nonanedioic acid (azelaic acid) with nonanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of nonanedioic acid, dinonyl ester often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Dinonyl azelate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Alcohol and a catalyst, such as sodium methoxide.

Major Products Formed

Hydrolysis: Nonanedioic acid and nonanol.

Reduction: Nonanol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Dinonyl azelate has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of nonanedioic acid, dinonyl ester primarily involves its interaction with other molecules through ester bonds. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways, depending on the specific ester and its biological context .

Comparison with Similar Compounds

Critical Research Findings

Thermal Stability: this compound outperforms dioctyl azelate in high-temperature applications (stable up to 220°C vs. 200°C) due to its branched structure .

Environmental Impact : Azelate esters show lower ecological toxicity compared to phthalates, aligning with regulations like REACH .

Biocompatibility: Used in medical-grade silicones, this compound demonstrates negligible leaching, critical for implantable devices .

Q & A

What are the standard laboratory methods for synthesizing dinonyl azelate, and how can reaction efficiency be optimized?

Basic Research Question

this compound is synthesized via esterification between azelaic acid (HOOC-(CH₂)₇-COOH) and nonanol, typically catalyzed by acid catalysts (e.g., sulfuric acid) or enzymatic methods. Optimization involves:

- Molar Ratio : A 1:2 molar ratio of azelaic acid to nonanol ensures complete esterification of both carboxylic acid groups.

- Catalyst Selection : Enzymatic catalysts (e.g., lipases) reduce side reactions compared to strong acids, improving yield .

- Temperature Control : Maintaining 80–100°C prevents thermal degradation of reactants.

- Byproduct Removal : Use of molecular sieves or azeotropic distillation to remove water shifts equilibrium toward ester formation.

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ester linkage formation and alkyl chain integrity. For example, the absence of carboxylic acid proton peaks (~12 ppm) indicates complete esterification .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects residual nonanol or azelaic acid impurities.

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-O ester) validate ester bonds.

What experimental designs are used to study this compound’s crystallization behavior in polymer matrices?

Advanced Research Question

Studies on azelate-containing polymers (e.g., polyesters) reveal:

- Differential Scanning Calorimetry (DSC) : Measures melting/crystallization temperatures. For example, succinate units in azelate copolymers crystallize preferentially, enriching the amorphous phase with azelate .

- X-Ray Diffraction (XRD) : Identifies crystalline phases and unit cell parameters. Discrepancies between theoretical and experimental crystallinity (e.g., at 58 wt% azelate) suggest phase-separation dynamics .

- Polarized Light Microscopy : Visualizes spherulite formation and crystal morphology under controlled cooling rates.

How does this compound interact with lipid membranes, and what methodological challenges arise in tracking its metabolic fate?

Advanced Research Question

Azelate derivatives are slowly metabolized due to reliance on peroxisomal β-oxidation (vs. mitochondrial pathways for monocarboxylic acids). Methodological considerations include:

- Stable Isotope Labeling : Using ¹³C-labeled this compound to trace metabolic intermediates via LC-MS.

- Cell-Based Assays : Immortalized hepatocyte models assess uptake kinetics and peroxisomal activity.

- Challenges : Low water solubility necessitates emulsification with surfactants (e.g., Tween-80) for in vitro studies .

How should researchers reconcile discrepancies between experimental data and theoretical models for this compound’s phase behavior?

Advanced Research Question

Deviations from ideal solution theory (e.g., in cloud point depression studies) arise from:

- Co-Crystallization : Similar-chain-length components (e.g., C18 esters) form mixed crystals, lowering crystallization temperatures .

- Amorphous Phase Enrichment : Azelate’s bulky structure disrupts crystallinity, requiring Flory-Huggins models to account for non-ideal interactions .

- Validation Strategies : Compare experimental phase diagrams with computational predictions using software like COSMOtherm.

What role does this compound play in modifying the rheological properties of lipid-based systems?

Advanced Research Question

As a branched diester, this compound acts as a plasticizer or co-solvent:

- Viscosity Reduction : Incorporation into biodiesel blends lowers cloud points by disrupting fatty acid methyl ester (FAME) crystallization. For example, 5 wt% dimethyl azelate reduces cloud points by 4–6°C .

- Shear Stability : Rheometry tests (e.g., cone-plate viscometry) quantify shear-thinning behavior in polymer blends.

- Limitations : High alkyl chain length may reduce compatibility with polar matrices, necessitating compatibility studies via Hansen solubility parameters.

What advanced spectroscopic techniques are employed to study this compound’s coordination chemistry in metal-soap formations?

Advanced Research Question

In systems like lead soaps (e.g., lead azelate), structural insights are gained via:

- Solid-State NMR (ssNMR) : ¹³C spectra reveal resonance doubling near metal ions, indicating multiple coordination geometries (e.g., two conformations in lead azelate’s asymmetric unit) .

- X-Ray Absorption Spectroscopy (XAS) : Probes local electronic structure and bond lengths between azelate and metal ions.

- Crystallography : Resolves unit cell parameters and hydrogen bonding networks (e.g., Pb-O distances in lead carboxylates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.